molecular formula C21H25N3O4S2 B2937730 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 325986-94-5

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2937730
CAS RN: 325986-94-5
M. Wt: 447.57
InChI Key: MHNNZXBWSBVAFC-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are a class of versatile fused heterocyclic compounds with extensive pharmaceutical applications, known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. They are also recognized as potential antitumor agents, particularly the 2-arylbenzothiazole moiety, which is under development for cancer treatment. Several benzothiazole derivatives are clinically used for various diseases, highlighting the compound's increasing importance in drug discovery due to its structural simplicity, ease of synthesis, and ability to serve as a ligand to various biomolecules. This makes it a valuable scaffold for developing chemical libraries aimed at discovering new therapeutic entities (Kamal et al., 2015).

Structural Modifications and Anticancer Applications

The benzothiazole scaffold has shown a wide range of biological properties, including anticancer activities. Recent research has focused on the structural modifications of benzothiazole derivatives and their conjugates as new antitumor agents. These modifications have led to the development of various series of benzothiazoles and their conjugates, showing promising in vitro and in vivo screening results. The pharmacokinetics, clinical use, and future therapeutic applications of these derivatives are of significant interest, with many benzothiazole derivatives possessing potent anticancer activity and the potential for further development as drug candidates (Ahmed et al., 2012).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives are crucial in medicinal chemistry due to their varied pharmacological activities. These compounds have been explored for their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties, among others. The review of benzothiazole derivatives reveals their significant therapeutic potential, with structural variations influencing their biological activities. This extensive range of activities, coupled with less toxic effects, underscores the importance of the benzothiazole scaffold in developing new therapeutic agents (Bhat & Belagali, 2020).

Therapeutic Worth of Related Compounds

Exploring the therapeutic worth of compounds tailored with related structural features, such as 1,3,4-oxadiazole, sheds light on the broader spectrum of medicinal chemistry where benzothiazole derivatives play a role. These compounds, including benzothiazole derivatives, exhibit an array of bioactivities, highlighting their potential as effective therapeutic agents against various diseases. This comprehensive review emphasizes the need for continuous research in designing more active and less toxic medicinal agents, underscoring the significant impact of structural modifications on the pharmacological properties of these compounds (Verma et al., 2019).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-21(2)12-16-18(17(25)13-21)29-20(22-16)23-19(26)14-6-8-15(9-7-14)30(27,28)24-10-4-3-5-11-24/h6-9H,3-5,10-13H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNZXBWSBVAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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